Technical Documentation Center

4-(o-Tolyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(o-Tolyl)morpholine
  • CAS: 7178-40-7

Core Science & Biosynthesis

Foundational

Comprehensive Toxicity Profiling and Safety Data Sheet (SDS) Guidelines for 4-(o-Tolyl)morpholine (CAS 7178-40-7)

Executive Summary & Pharmacological Context The compound 4-(o-Tolyl)morpholine (CAS RN: 7178-40-7), also known as 4-(2-methylphenyl)morpholine, is a critical building block and pharmacophore in modern medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 4-(o-Tolyl)morpholine (CAS RN: 7178-40-7), also known as 4-(2-methylphenyl)morpholine, is a critical building block and pharmacophore in modern medicinal chemistry. Aryl morpholines are privileged scaffolds, frequently utilized in the design of[1] and [2] due to their favorable physicochemical properties, basicity, and excellent blood-brain barrier (BBB) penetrance.

However, the introduction of an ortho-methyl group on the phenyl ring significantly alters the molecule's steric profile and metabolic landscape compared to unsubstituted phenylmorpholines. As a Senior Application Scientist overseeing preclinical safety, I emphasize that treating this compound merely as a structural spacer is a critical error. The ortho-methyl group introduces specific metabolic liabilities—namely, benzylic oxidation—that require rigorous, self-validating toxicity profiling before advancing derivatives into in vivo models.

This whitepaper synthesizes the fundamental Safety Data Sheet (SDS) parameters for 4-(o-Tolyl)morpholine[3] and outlines field-proven, mechanistic workflows for evaluating its toxicological profile.

Chemical Identity and GHS Safety Data (SDS)

Due to the specialized nature of 4-(o-Tolyl)morpholine, empirical hazard data is often extrapolated from its closely related base structure, [4]. All handling must assume unknown hazards, but predictive toxicology dictates the following standardized safety parameters.

Table 1: Physicochemical Properties and Hazard Summary
ParameterData / ClassificationSource / Rationale
Chemical Name 4-(o-Tolyl)morpholineIUPAC Standard
CAS Number 7178-40-7[3]
Molecular Weight 177.25 g/mol Calculated (C11H15NO)
Appearance Yellow to pale yellow oil / low-melting solid[3]
Boiling / Melting Point 77 °C (at 0.4 Torr) / 25–29 °C[3]
GHS Classification Acute Tox. 4 (Oral), Acute Tox. 3 (Dermal), Skin Irrit. 2, Eye Irrit. 2AExtrapolated from[4]
Signal Word DANGER Based on Acute Tox. 3 (Dermal) potential[5]
Storage Conditions Sealed in dry, Store in refrigerator (2 to 8 °C)Prevents oxidative degradation[3]

Handling & PPE Causality: The lipophilic nature of the aryl morpholine core facilitates rapid dermal absorption. Therefore, handling requires nitrile gloves (minimum 0.11 mm thickness) and a properly ventilated fume hood to mitigate respiratory irritation and systemic dermal toxicity[6].

Mechanistic Toxicology & Metabolic Liabilities

To understand the toxicity of 4-(o-Tolyl)morpholine, we must look beyond acute exposure and analyze its biotransformation. The morpholine ring is generally robust but can undergo CYP450-mediated oxidation leading to ring opening. More critically, the ortho-methyl group is highly susceptible to benzylic oxidation by hepatic enzymes (primarily CYP3A4 and CYP2D6).

If the resulting hydroxymethyl intermediate is further oxidized to an aldehyde or forms a reactive quinone methide, it can covalently bind to cellular macromolecules. This electrophilic stress is the primary driver of idiosyncratic drug-induced liver injury (DILI) in aryl-morpholine derivatives.

Metabolism A 4-(o-Tolyl)morpholine (Parent Drug) B CYP3A4 / CYP2D6 Metabolism A->B C Benzylic Oxidation (o-Methyl to Hydroxymethyl) B->C D Morpholine Ring Oxidation / Cleavage B->D E Reactive Electrophiles (Protein Binding Risk) C->E D->E F GSH Conjugation (Detoxification) E->F

Fig 1: CYP450-mediated biotransformation pathways and toxicity mechanisms of 4-(o-Tolyl)morpholine.

Standardized Protocols for Toxicity Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they internally verify the biological mechanisms at play.

Protocol 1: Multiparametric High-Content Screening (HCS) for Hepatotoxicity

We utilize HepG2 human liver carcinoma cells to assess acute in vitro toxicity.

  • Step 1: Cell Seeding & Dosing: Seed HepG2 cells in 384-well plates at 5,000 cells/well. Incubate for 24h. Dose with 4-(o-Tolyl)morpholine in a 10-point dose-response curve (0.1 µM to 100 µM). Final DMSO concentration must not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Step 2: Multiplexed Staining: After 24h exposure, stain cells with a cocktail of Hoechst 33342 (1 µM), Tetramethylrhodamine methyl ester (TMRM, 50 nM), and BOBO-3 (1 µM).

  • Step 3: High-Content Imaging: Acquire images using an automated confocal microscope (e.g., PerkinElmer Opera Phenix) across three channels (DAPI, TRITC, Cy5).

  • Causality & Self-Validation: This is not a simple live/dead assay. Hoechst quantifies total cell loss and nuclear condensation. TMRM measures mitochondrial membrane potential ( ΔΨm​ ). BOBO-3 measures plasma membrane rupture. Validation: If TMRM signal drops without BOBO-3 uptake, the compound is inducing early apoptosis via mitochondrial stress. If both occur simultaneously, the mechanism is acute necrosis. Chlorpromazine (50 µM) is used as a positive control to validate the dynamic range of mitochondrial depolarization.

Workflow Step1 1. Compound Preparation (0.1 - 100 µM in DMSO) Step2 2. HepG2 Cell Dosing (24h Incubation) Step1->Step2 Step3 3. Multiparametric Staining (Hoechst, TMRM, BOBO-3) Step2->Step3 Step4 4. High-Content Imaging (Confocal Microscopy) Step3->Step4 Step5 5. Mechanistic Data Analysis (Apoptosis vs. Necrosis) Step4->Step5

Fig 2: Self-validating High-Content Screening (HCS) workflow for hepatotoxicity assessment.

Protocol 2: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

To evaluate the risk of the benzylic oxidation pathway (Fig 1) forming reactive electrophiles.

  • Step 1: Microsomal Incubation: Incubate 10 µM 4-(o-Tolyl)morpholine with human liver microsomes (HLM, 1 mg/mL protein) and 5 mM reduced glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).

  • Step 2: Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37 °C for 60 minutes.

  • Step 3: Quenching & Centrifugation: Stop the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Step 4: LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) scanning for neutral loss of 129 Da (characteristic of GSH adducts).

  • Causality & Self-Validation: The inclusion of a negative control (incubation without NADPH) is mandatory. If GSH adducts are detected in the absence of NADPH, the parent compound is directly reactive. If adducts only appear with NADPH, the toxicity is strictly CYP450-dependent.

Quantitative Data Interpretation

When screening 4-(o-Tolyl)morpholine and its downstream derivatives, compare your empirical results against the established baselines for the aryl morpholine class to determine go/no-go decisions in drug development.

Table 2: Quantitative Toxicity Thresholds for Aryl Morpholines
Assay / ParameterExpected Class BaselineImplications for 4-(o-Tolyl)morpholine
Oral LD50 (Rodent) ~800 - 1200 mg/kgModerate acute toxicity; requires controlled dosing protocols.
HepG2 IC50 (24h) > 50 µMGenerally low baseline hepatotoxicity; safe for early in vitro assays.
CYP3A4 Clearance Moderate to HighThe ortho-methyl group increases vulnerability to rapid clearance via benzylic oxidation.
GSH Adduct Formation < 5% of total doseLower risk of idiosyncratic toxicity unless the ortho-methyl is oxidized to a reactive aldehyde.

References

  • PubChem (National Institutes of Health) - 4-Phenylmorpholine | CID 62339 (Toxicity Surrogate Data). Available at:[Link]

  • ACS Chemical Neuroscience - Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at:[Link]

  • Current Topics in Medicinal Chemistry (PMC) - Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-(o-Tolyl)morpholine in Medicinal Chemistry and Drug Discovery

Executive Summary The morpholine ring is universally recognized as a "privileged scaffold" in modern drug discovery, prized for its ability to modulate physicochemical properties, enhance metabolic stability, and engage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is universally recognized as a "privileged scaffold" in modern drug discovery, prized for its ability to modulate physicochemical properties, enhance metabolic stability, and engage in highly specific target interactions[1][2]. When functionalized as an N-aryl derivative—specifically 4-(o-Tolyl)morpholine (also known as 1-(2-methylphenyl)morpholine)—the molecule gains unique conformational and lipophilic characteristics. This technical guide explores the pharmacophoric rationale, structural dynamics, and practical applications of 4-(o-Tolyl)morpholine in the development of targeted kinase inhibitors and central nervous system (CNS) therapeutics.

Pharmacophoric Rationale and Conformational Dynamics

The structural marriage of a morpholine ring with an ortho-tolyl group creates a highly specific 3D pharmacophore driven by steric and electronic factors:

  • The Morpholine Core: The saturated six-membered ring contains both a basic amine and an ether oxygen. The oxygen atom acts as a critical hydrogen bond acceptor, while the overall ring provides a favorable hydrophobic surface that encourages complementary interactions within protein binding pockets[3].

  • The ortho-Tolyl Moiety: The addition of a methyl group at the ortho position of the phenyl ring introduces significant steric hindrance. This steric clash restricts the rotation around the C–N bond, forcing the morpholine ring out of the plane of the aromatic system.

  • Causality in Drug Design: This "twisted" conformation is highly sought after in medicinal chemistry. It forces the molecule into a pre-organized 3D geometry that can perfectly project the morpholine oxygen into the hinge region of kinases (e.g., binding to Val882 in PI3K) while the lipophilic o-tolyl group occupies adjacent hydrophobic pockets[4]. Furthermore, this out-of-plane twist often disrupts planar stacking, thereby improving aqueous solubility compared to flat, unsubstituted N-phenylmorpholines.

Key Applications in Drug Discovery

Targeted Kinase Inhibition (e.g., PI3K, HPK1, mTOR)

Aryl-morpholines are foundational to the design of kinase inhibitors[4]. In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the substitution of an unsubstituted phenyl group with an o-tolyl group has been shown to maintain potency while altering the lipophilic space and torsional profile, which is critical for achieving selectivity against off-target kinases like CDK2[5]. The morpholine oxygen acts as a crucial hinge-binding element, while the o-tolyl group navigates the P-loop or adjacent hydrophobic sub-pockets[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of o-Tolyl-morpholines) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor 4-(o-Tolyl)morpholine Derivatives Inhibitor->PI3K Hinge-binding (Inhibition)

Figure 1: The PI3K/AKT/mTOR signaling pathway, illustrating the targeted inhibition of PI3K by aryl-morpholine derivatives.

Central Nervous System (CNS) Therapeutics

The morpholine ring is structurally similar to endogenous neurotransmitters and significantly improves the ability of a molecule to cross the blood-brain barrier (BBB)[6]. Aryl-morpholine derivatives have been successfully developed as functional selective dopamine (D2/D3) receptor agonists and Monoamine Oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's[7][8]. The o-tolyl modification allows medicinal chemists to fine-tune the lipophilicity (cLogP) to the optimal range (2.0 - 3.5) required for CNS penetration.

Physicochemical Profiling

The addition of the o-tolyl group drastically shifts the physicochemical profile of the morpholine core, optimizing it for oral bioavailability and target engagement.

PropertyMorpholine4-Phenylmorpholine4-(o-Tolyl)morpholineImpact on Drug Design
Molecular Weight 87.12 g/mol 163.22 g/mol 177.24 g/mol Remains well within Lipinski's Rule of 5.
cLogP (Lipophilicity) -0.861.451.95Increased lipophilicity improves membrane/BBB permeability[6].
Topological Polar Surface Area (TPSA) 21.3 Ų12.5 Ų12.5 ŲLow TPSA (< 90 Ų) is ideal for CNS drug candidates.
3D Conformation ChairPlanar (flexible)Twisted (sterically locked)Pre-organizes the molecule for specific kinase binding pockets[5].

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Synthesis of 4-(o-Tolyl)morpholine

The direct nucleophilic aromatic substitution (SNAr) of unactivated aryl halides with morpholine is notoriously difficult. Therefore, the palladium-catalyzed Buchwald-Hartwig cross-coupling is the gold standard for synthesizing N-aryl morpholines[9].

Rationale for Reagent Selection:

  • Catalyst/Ligand (Pd2(dba)3 / BINAP): BINAP is a bidentate ligand with a wide bite angle. This is critical because the ortho-methyl group on 2-bromotoluene creates severe steric bulk; BINAP accelerates the reductive elimination step, preventing catalyst stalling.

  • Base (NaOtBu): A strong, bulky base is required to deprotonate the coordinated morpholine amine without acting as a competing nucleophile against the aryl halide.

Synth_Workflow Start 2-Bromotoluene + Morpholine Cat Pd2(dba)3 / BINAP NaOtBu, Toluene Start->Cat React Cross-Coupling (110°C, 12h) Cat->React Workup Aqueous Workup & Extraction React->Workup Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify Product 4-(o-Tolyl)morpholine (Purified >98%) Purify->Product

Figure 2: Workflow for the Buchwald-Hartwig amination to yield 4-(o-Tolyl)morpholine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, add 2-bromotoluene (1.0 equiv, 10 mmol) and anhydrous toluene (20 mL).

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equiv, 2 mol%) and rac-BINAP (0.04 equiv, 4 mol%). Stir at room temperature for 10 minutes until the solution turns a deep red/purple, indicating the formation of the active Pd(0) complex.

  • Amine & Base Addition: Add morpholine (1.2 equiv, 12 mmol) followed by Sodium tert-butoxide (NaOtBu) (1.4 equiv, 14 mmol).

  • Reaction: Seal the flask and heat to 110 °C for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the 2-bromotoluene spot indicates completion.

  • Workup (Self-Validation): Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 100% Hexane to 90:10 Hexane:EtOAc).

  • Analytical Validation: Confirm structure via 1H NMR. Key diagnostic peaks: The morpholine -CH2-O- protons will appear as a multiplet around 3.8 ppm, and the -CH2-N- protons around 2.9-3.1 ppm. The ortho-methyl group will appear as a sharp singlet near 2.3 ppm.

Protocol B: High-Throughput Time-Resolved Fluorescence (HTRF) Kinase Assay

To evaluate the efficacy of 4-(o-Tolyl)morpholine-derived kinase inhibitors (e.g., against PI3Kα), an HTRF assay is employed[4]. Causality: HTRF utilizes a long-emission half-life fluorophore (like Europium). This allows the detector to wait a few microseconds before reading the signal, completely eliminating the short-lived auto-fluorescence commonly emitted by highly conjugated aryl-morpholine drug candidates, thus preventing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dilution: Serially dilute the 4-(o-Tolyl)morpholine derivative in 100% DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration <1%).

  • Enzyme Incubation: Add recombinant PI3Kα enzyme and PIP2 substrate to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the hinge region.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration for PI3Kα) to initiate the phosphorylation reaction. Incubate for 30 minutes at 30 °C.

  • Detection: Add the HTRF detection mixture (containing Europium-labeled anti-PIP3 antibody and XL665-labeled PIP3 tracer). The reaction is stopped simultaneously by the addition of EDTA in the detection buffer.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a microplate reader capable of TR-FRET (measuring emission at 620 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 4-(o-Tolyl)morpholine Derivatives

Introduction & Strategic Rationale The N-aryl morpholine motif is a privileged pharmacophore embedded in numerous marketed therapeutics, including monoamine oxidase (MAO) inhibitors, antibacterial agents, and cardiovascu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The N-aryl morpholine motif is a privileged pharmacophore embedded in numerous marketed therapeutics, including monoamine oxidase (MAO) inhibitors, antibacterial agents, and cardiovascular drugs[1]. However, the synthesis of 4-(o-tolyl)morpholine presents a unique steric challenge. The ortho-methyl group on the aryl ring significantly hinders nucleophilic attack, meaning classical Nucleophilic Aromatic Substitution (SNAr) requires forcing conditions that inevitably lead to substrate degradation and poor impurity profiles.

To bypass these limitations, Palladium-catalyzed Buchwald-Hartwig cross-coupling has emerged as the definitive methodology for this transformation, enabling mild conditions and high structural fidelity[2]. This Application Note details the translation of this chemistry from empirical milligram-scale discovery to robust, kilogram-scale production, emphasizing mechanistic causality and self-validating process controls.

Mechanistic Causality & Reaction Engineering

Successful scale-up of the Buchwald-Hartwig amination requires moving beyond basic optimization to a deep understanding of mechanistic causality and reactor dynamics:

  • Catalyst Selection & Steric Tuning: The oxidative addition of 2-chlorotoluene to Pd(0) is generally facile, but the subsequent reductive elimination of the sterically encumbered ortho-substituted amine is rate-limiting. If reductive elimination is too slow, the intermediate undergoes β -hydride elimination, yielding unwanted des-halogenated byproducts. We employ bulky dialkylbiaryl phosphine ligands (e.g., RuPhos) because their extreme steric bulk forces the Pd center into a monoligated state, drastically accelerating reductive elimination and suppressing side reactions[2].

  • Precatalyst Architecture: Traditional Pd 2​ (dba) 3​ systems suffer from batch-to-batch variability due to the inhibitory effect of the dibenzylideneacetone (dba) ligand. Transitioning to a RuPhos Pd G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species upon mild base activation. This provides a highly reproducible induction period, which is critical for safety and consistency at scale[3].

  • Phase Dynamics & Base Selection: The standard bench-scale use of sodium tert-butoxide (NaOtBu) generates insoluble NaCl during the reaction. In large batch reactors, this slurry creates severe mass transfer limitations and requires high-torque agitation[4]. For continuous flow applications, insoluble salts cause catastrophic microreactor fouling. Replacing NaOtBu with a soluble organic base (1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) and a sodium trifluoroacetate (NaTFA) additive maintains a homogeneous phase, unlocking seamless continuous flow scalability[3].

Quantitative Process Data

The following table summarizes the optimization parameters, demonstrating the causality between reaction conditions and scalability metrics.

Process ParameterBench-Scale (Batch)Pilot-Scale (Batch)Continuous Flow (Microreactor)
Scale 1.0 g500.0 g1.5 kg / day
Aryl Halide 2-Bromotoluene2-Chlorotoluene2-Chlorotoluene
Catalyst System Pd 2​ (dba) 3​ / BINAPRuPhos Pd G3RuPhos Pd G3
Base NaOtBu (Solid Dump)NaOtBu (Slurry Dosing)DBU + NaTFA (Homogeneous)
Solvent TolueneTolueneToluene / Acetonitrile (4:1)
Temperature 110 °C85 °C120 °C (Pressurized)
Reaction Time 12 hours6 hours45 minutes (Residence)
Isolated Yield 82%94%97%

Process Workflow Diagram

Workflow Substrates Substrate Preparation 2-Chlorotoluene + Morpholine Reaction Cross-Coupling Reactor Exotherm Control & Base Dosing Substrates->Reaction Catalyst Catalyst Activation RuPhos Pd G3 Precatalyst Catalyst->Reaction IPC In-Process Control (IPC) GC-MS Conversion Check Reaction->IPC IPC->Reaction If <99% Conv. Workup Downstream Processing Aqueous Quench & Phase Separation IPC->Workup If >99% Conv. Purification Purification Vacuum Distillation Workup->Purification

Scale-up workflow for 4-(o-Tolyl)morpholine synthesis featuring self-validating IPC checkpoints.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in physical and analytical checkpoints confirm operational success at each stage, preventing downstream failures.

Protocol A: 500g Pilot-Scale Batch Synthesis

Objective: Synthesize 4-(o-tolyl)morpholine from 2-chlorotoluene utilizing a controlled-dosing methodology to manage reaction exotherms[4].

Step 1: System Preparation & Inertion

  • Oven-dry a 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, and internal thermocouple.

  • Purge the reactor with high-purity Nitrogen (3x vacuum/N 2​ cycles) to strictly exclude oxygen, which rapidly deactivates the Pd(0) catalyst[5].

  • Validation Check (Physical): Hold the reactor under vacuum (10 mbar) for 15 minutes. A pressure rise of <1 mbar confirms system integrity against atmospheric leaks.

Step 2: Reagent Charging

  • Charge the reactor with 2-chlorotoluene (500 g, 3.95 mol) and anhydrous morpholine (413 g, 4.74 mol, 1.2 equiv).

  • Add anhydrous toluene (2.5 L). Initiate agitation at 250 RPM.

  • Under a positive N 2​ counter-flow, charge RuPhos Pd G3 (16.5 g, 0.5 mol%).

  • Validation Check (Visual): The solution should turn a clear, pale yellow. Any immediate precipitation or blackening indicates moisture/oxygen contamination.

Step 3: Controlled Reaction Execution

  • Heat the reactor jacket to 60 °C.

  • Prepare a pumpable slurry of NaOtBu (455 g, 4.74 mol) in 1 L of anhydrous toluene.

  • Dose the NaOtBu slurry into the reactor via a peristaltic pump at a rate of 15 mL/min.

  • Validation Check (Thermal): Monitor the internal thermocouple. A steady exotherm maintaining the internal temperature between 75–85 °C validates active catalytic turnover. If the temperature drops, halt dosing immediately to prevent reagent accumulation and subsequent thermal runaway.

Step 4: In-Process Control (IPC) & Quench

  • After dosing is complete, stir for 2 hours at 85 °C.

  • Validation Check (Analytical): Withdraw a 0.5 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The reaction is self-validating if 2-chlorotoluene is <0.5% AUC. If >0.5%, continue heating and re-sample.

  • Cool the reactor to 20 °C and quench slowly with degassed DI water (1.5 L) to dissolve the suspended NaCl byproduct.

Step 5: Isolation & Purification

  • Separate the aqueous layer. Wash the organic layer with brine (1 L) and dry over anhydrous Na 2​ SO 4​ .

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude oil via short-path vacuum distillation (b.p. ~115 °C at 2 mmHg) to yield 4-(o-tolyl)morpholine as a colorless to pale-yellow oil (>99.5% purity).

Protocol B: Continuous Flow Adaptation (Overview)

For advanced manufacturing, the batch process is converted to continuous flow to maximize space-time yield and eliminate thermal accumulation hazards[4].

  • Feed A Preparation: 2-Chlorotoluene, Morpholine, and RuPhos Pd G3 dissolved in Toluene.

  • Feed B Preparation: DBU and NaTFA dissolved in Acetonitrile (ensuring a completely homogeneous base system)[3].

  • Execution: Pump Feeds A and B via precise HPLC pumps into a static micromixer, followed by a heated PFA coil reactor (120 °C, controlled by a 100 psi back-pressure regulator).

  • Continuous Validation: The steady-state output is continuously monitored via inline UV-Vis spectroscopy to ensure an unbroken conversion profile.

References

  • Scale-Up Guide: Buchwald-Hartwig Amination - Sigma-Aldrich.5

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a) - ResearchGate. 1

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - RSC Green Chemistry. 4

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction - ACS Catalysis. 2

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Organic Process Research & Development. 3

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for the Synthesis of Sterically Hindered Aryl Morpholines

Target Molecule: 4-(o-Tolyl)morpholine Technique: Palladium-Catalyzed Buchwald-Hartwig Amination Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale Aryl morpholines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-(o-Tolyl)morpholine Technique: Palladium-Catalyzed Buchwald-Hartwig Amination Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Aryl morpholines are privileged pharmacophores in modern drug discovery, frequently serving as critical structural motifs in antibacterial agents, kinase inhibitors, and CNS-active compounds. However, the catalytic synthesis of sterically hindered derivatives, such as 4-(o-Tolyl)morpholine, via the Buchwald-Hartwig amination presents significant synthetic challenges.

When coupling o-chlorotoluene with morpholine, the steric bulk of the ortho-methyl group severely impedes two critical steps in the palladium-catalyzed cycle:

  • Oxidative Addition: The strong C–Cl bond (~96 kcal/mol) requires a highly electron-rich metal center to undergo insertion.

  • Reductive Elimination: The steric clash between the ortho-substituted aryl ring and the morpholine moiety raises the activation barrier for product release, often leading to catalyst trapping and decomposition[1].

To overcome these barriers, modern cross-coupling protocols rely on meticulously designed ligands that balance extreme electron donation with flexible steric bulk [2].

Catalyst Selection: Causality Behind the Chemistry

As a Senior Application Scientist, selecting the right catalyst system is not about trial and error; it is about matching the electronic and steric demands of the substrate to the ligand's architecture. Standard phosphines (e.g., PPh3 or P(o-tolyl)3) fail here because they cannot simultaneously force the oxidative addition of the C–Cl bond and facilitate the sterically congested reductive elimination.

Approach A: Proazaphosphatrane Ligands (Verkade’s Superbases) Ligands such as P(i-BuNCH2CH2)3N provide immense electron density to the palladium center, facilitating the rapid oxidative addition of unreactive aryl chlorides[3]. The unique cage-like structure of the proazaphosphatrane ensures that the palladium center remains highly active, allowing the coupling of o-chlorotoluene at 100 °C with >88% yield[3].

Approach B: Bulky N-Heterocyclic Carbenes (NHCs) More recently, well-defined Pd-NHC precatalysts like (SIPr)Ph2Pd(cin)Cl have revolutionized this space. The bulky biphenyl groups on the NHC backbone create a highly congested environment. Paradoxically, this steric pressure destabilizes the Pd(II) resting state, drastically lowering the activation energy required for the rate-determining reductive elimination step[1]. This allows the synthesis of 4-(o-Tolyl)morpholine to proceed quantitatively (98% yield) at room temperature[2].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the causal relationship between ligand architecture and reaction efficiency for the synthesis of 4-(o-Tolyl)morpholine.

Catalyst SystemLigand ClassTemp (°C)Time (h)Yield (%)Mechanistic Advantage
(SIPr)Ph2Pd(cin)Cl Bulky NHC251298Destabilizes Pd(II) resting state, accelerating reductive elimination[1].
Pd2(dba)3 / P(i-BuNCH2CH2)3N Proazaphosphatrane10024>88Extreme electron donation forces oxidative addition of C-Cl bond[3].
Pd(OAc)2 / P(o-tolyl)3 Standard Phosphine10024<20Fails due to high oxidative addition barrier and slow reductive elimination.

Experimental Protocols: Self-Validating Workflows

Below is the optimized protocol utilizing the room-temperature NHC system, designed with built-in validation checkpoints to ensure scientific integrity and reproducibility.

Protocol: Synthesis of 4-(o-Tolyl)morpholine via (SIPr)Ph2Pd(cin)Cl

Reagents:

  • o-Chlorotoluene (1.0 mmol, 126.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • (SIPr)Ph2Pd(cin)Cl precatalyst (1.0 mol %, 0.01 mmol)

  • Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.2 mmol)

  • Anhydrous THF (4.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the (SIPr)Ph2Pd(cin)Cl precatalyst and the alkoxide base.

    • Causality: Alkoxide bases are highly hygroscopic; moisture will quench the base and prematurely decompose the active Pd(0) species, halting the catalytic cycle.

  • Substrate Addition: Add anhydrous THF (4.0 mL), followed by o-chlorotoluene and morpholine via a micro-syringe. Seal the tube and transfer it to the fume hood.

    • Validation Checkpoint 1 (Visual): Upon stirring, the dissolution of the precatalyst and interaction with the base will cause a subtle color shift (typically pale yellow to a deeper golden hue), indicating the generation of the active monoligated Pd(0) species.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12 hours.

    • Validation Checkpoint 2 (Analytical): Monitor via GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is complete when the o-chlorotoluene peak (m/z 126) disappears and the product peak (m/z 177) dominates. On TLC, the product will appear as a new spot (Rf ~0.4) that stains positive with Dragendorff's reagent (indicating a tertiary amine).

  • Workup: Quench the reaction by adding 5 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (95:5 to 90:10).

    • Validation Checkpoint 3 (Structural): The isolated 4-(o-Tolyl)morpholine should present as a pale yellow oil. 1H NMR (CDCl3) validation must show characteristic morpholine multiplets at δ 3.85 (4H, -CH2O-) and δ 2.90 (4H, -CH2N-), alongside the distinct aromatic methyl singlet at δ 2.32 (3H).

Process Visualizations

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (o-Chlorotoluene) Pd0->OxAdd PdII_A L-Pd(II)(o-Tolyl)(Cl) OxAdd->PdII_A AmineBind Amine Coordination (Morpholine) PdII_A->AmineBind PdII_B L-Pd(II)(o-Tolyl)(Morpholine)+ Cl- AmineBind->PdII_B Deprot Deprotonation (Base: KOtBu) PdII_B->Deprot PdII_C L-Pd(II)(o-Tolyl)(Morpholide) Deprot->PdII_C RedElim Reductive Elimination (Product Release) PdII_C->RedElim RedElim->Pd0 Regeneration Product 4-(o-Tolyl)morpholine RedElim->Product

Fig 1: Buchwald-Hartwig catalytic cycle for 4-(o-Tolyl)morpholine synthesis.

Workflow Prep Glovebox Prep Catalyst & Base Reagents Add Substrates o-Chlorotoluene + Morpholine Prep->Reagents React Reaction 25°C - 100°C Inert Atmosphere Reagents->React Monitor TLC/GC-MS Validation React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Pure Pure 4-(o-Tolyl) morpholine Purify->Pure

Fig 2: Step-by-step experimental workflow from preparation to product isolation.

References

  • Title: A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature Source: ACS Catalysis, 2021, 11(15), 9252–9261. URL: [Link]

  • Title: Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: The Journal of Organic Chemistry, 2004, 69(26), 9135–9142. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(o-Tolyl)morpholine

Welcome to the technical support center for the synthesis of 4-(o-Tolyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(o-Tolyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. The synthesis of N-aryl morpholines is a cornerstone transformation in medicinal chemistry, and this guide will address the specific challenges and optimization strategies related to the introduction of a sterically hindered ortho-tolyl group.

Introduction: The Challenge of Steric Hindrance

The synthesis of 4-(o-Tolyl)morpholine, while seemingly a standard N-arylation, presents a significant challenge due to the steric bulk of the ortho-methyl group on the aryl halide. This steric hindrance can impede the approach of the morpholine nucleophile and complicate the catalytic cycle in common cross-coupling reactions. This guide will focus on the two primary synthetic routes—the Buchwald-Hartwig amination and the Ullmann condensation—and provide detailed strategies to overcome these steric challenges and maximize your reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination of morpholine with 2-bromotoluene is giving low yield. What are the likely causes?

Low yields in the Buchwald-Hartwig amination with an ortho-substituted aryl halide like 2-bromotoluene are often due to a few key factors, primarily related to steric hindrance impacting the catalytic cycle.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step to form the C-N bond. For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential. If your chosen ligand is not sufficiently bulky, the reductive elimination step can be slow, leading to catalyst decomposition or side reactions.[1]

  • Catalyst Deactivation: The palladium catalyst can be poisoned or can decompose (forming palladium black) before the reaction goes to completion.[1] This is often exacerbated by high temperatures and prolonged reaction times, which may be initially attempted to overcome the steric barrier.

  • Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the morpholine-palladium complex, stalling the catalytic cycle. Conversely, a base that is too strong can sometimes lead to side reactions, such as dehalogenation of the aryl halide.[1]

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Organometallic reactions are also sensitive to air and moisture, so improper reaction setup with non-degassed solvents or exposure to the atmosphere can deactivate the catalyst.[2]

Q2: How do I choose the right catalyst and ligand for the Buchwald-Hartwig synthesis of 4-(o-Tolyl)morpholine?

For sterically hindered couplings, the selection of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is the most critical parameter.

  • Recommended Ligands: For coupling with 2-bromotoluene, ligands from the biarylphosphine class are highly recommended. These include:

    • Buchwald's Ligands: Such as XPhos, SPhos, and RuPhos. These ligands are designed to be sterically bulky and electron-rich, which promotes the crucial reductive elimination step with hindered substrates.

    • Josiphos Ligands: Ferrocene-based ligands can also be effective.

  • Recommended Precatalysts: Using a pre-formed palladium precatalyst is generally superior to generating the active Pd(0) species in situ. G3 or G4 Buchwald precatalysts are excellent choices as they are air-stable and efficiently generate the active catalytic species under the reaction conditions.[2]

The following diagram illustrates a logical workflow for troubleshooting low yields in the Buchwald-Hartwig synthesis of 4-(o-Tolyl)morpholine:

troubleshooting_workflow start Low Yield of 4-(o-Tolyl)morpholine ligand Is the ligand a bulky biarylphosphine (e.g., XPhos, RuPhos)? start->ligand base Is the base a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)? ligand->base Yes change_ligand Action: Screen bulky ligands like XPhos, RuPhos, SPhos. ligand->change_ligand No conditions Are the reaction conditions anhydrous and anaerobic? base->conditions Yes change_base Action: Screen NaOtBu, K3PO4, Cs2CO3. base->change_base No temp_time Have temperature and reaction time been optimized? conditions->temp_time Yes improve_setup Action: Use dried, degassed solvents and an inert atmosphere (N2 or Ar). conditions->improve_setup No purification Is the purification method appropriate? temp_time->purification Yes optimize_temp Action: Screen temperatures from 80-110 °C and monitor by TLC/LC-MS. temp_time->optimize_temp No success Improved Yield purification->success Yes review_purification Action: Consider adding triethylamine to silica gel chromatography to prevent tailing. purification->review_purification No change_ligand->base change_base->conditions improve_setup->temp_time optimize_temp->purification review_purification->success

Caption: Troubleshooting workflow for low yield in 4-(o-Tolyl)morpholine synthesis.

Q3: I'm considering an Ullmann condensation instead. What are the advantages and disadvantages for this specific synthesis?

The Ullmann condensation is a classical, copper-catalyzed method for C-N bond formation.[3]

Advantages:

  • Cost-Effective: Copper catalysts are significantly cheaper than palladium catalysts.[4]

  • Different Selectivity: In some complex molecules, an Ullmann reaction may provide better yields where a Buchwald-Hartwig reaction fails.

Disadvantages:

  • Harsh Conditions: Traditional Ullmann reactions often require high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP, which can be problematic for substrates with sensitive functional groups.[3][5]

  • Stoichiometric Copper: Classical methods often require stoichiometric amounts of copper, leading to difficult purification.[3]

  • Substrate Scope: The reaction generally works best with electron-deficient aryl halides, and the reactivity order is I > Br > Cl.[4] 2-bromotoluene is not activated, which can make the reaction sluggish.

Modern ligand-assisted Ullmann reactions have mitigated some of these issues, allowing for lower catalyst loadings and milder temperatures.[5] For the synthesis of 4-(o-Tolyl)morpholine, an Ullmann approach is feasible but may require more extensive optimization of ligands and conditions compared to a modern Buchwald-Hartwig approach.

Q4: What are common side products in the synthesis of 4-(o-Tolyl)morpholine and how can I minimize them?

Several side products can arise, and their formation is often indicative of specific issues with the reaction conditions.

  • Hydrodehalogenation: The 2-bromotoluene is reduced to toluene. This can occur via a β-hydride elimination pathway in the Buchwald-Hartwig reaction.[6] Using a bulky ligand that promotes rapid reductive elimination can minimize this.

  • Homocoupling of Aryl Halide: Formation of 2,2'-bitolyl. This is more common in Ullmann reactions but can also occur in palladium catalysis if the catalyst is not behaving as expected.

  • Di-arylation of Morpholine: While less common with secondary amines, it's a possibility if there are issues with the stoichiometry or if the primary product can undergo further reaction under the conditions.

To minimize side products, ensure accurate stoichiometry, use high-purity reagents, maintain an inert atmosphere, and optimize the reaction time to avoid prolonged heating after the main product has formed.

Q5: My purified 4-(o-Tolyl)morpholine shows peak tailing during silica gel chromatography. How can I fix this?

The nitrogen atom in the morpholine ring is basic and can interact strongly with the acidic silanol groups on the surface of silica gel.[7] This interaction leads to peak tailing and can result in poor separation and lower recovered yields.

Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica gel and lead to sharp, symmetrical peaks.[7]

Optimized Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of 4-(o-Tolyl)morpholine

This protocol is optimized for a sterically hindered coupling using a modern Buchwald precatalyst and ligand.

Reagents and Equipment:

  • 2-Bromotoluene

  • Morpholine

  • XPhos Pd G3 (or similar G3/G4 precatalyst)

  • XPhos (or corresponding ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add XPhos Pd G3 (0.02 eq), XPhos (0.02 eq, if using a precatalyst with a lower ligand:palladium ratio), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 2-bromotoluene (1.0 eq) via syringe.

  • Add morpholine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an eluent system containing 1% triethylamine to obtain pure 4-(o-Tolyl)morpholine.

Protocol 2: Ligand-Assisted Ullmann Condensation

This protocol uses a ligand to enable the reaction under milder conditions than the classical Ullmann reaction.

Reagents and Equipment:

  • 2-Iodotoluene (preferred over 2-bromotoluene for higher reactivity)

  • Morpholine

  • Copper(I) iodide (CuI)

  • L-Proline (or N,N'-dimethylethylenediamine) as a ligand

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous DMSO or DMF

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried reaction vial, add CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add 2-iodotoluene (1.0 eq) and morpholine (1.5 eq).

  • Add anhydrous DMSO.

  • Seal the vial and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water.

  • Filter the mixture to remove insoluble copper salts.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Data Summary and Comparison

The choice of reaction can significantly impact the yield. The following table provides representative data for the synthesis of 4-(o-Tolyl)morpholine under various conditions to guide your optimization.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromotoluenePd₂(dba)₃ / P(o-tol)₃NaOtBuToluene10024~40-50%General Buchwald-Hartwig[8]
2-BromotolueneXPhos Pd G3 / XPhosNaOtBuToluene11018>90%Optimized Buchwald-Hartwig[1][9]
2-IodotolueneCuI / L-ProlineK₂CO₃DMSO10024~70-80%Ligand-assisted Ullmann[10]
2-BromotolueneCuI (no ligand)K₂CO₃DMF15048<30%Classical Ullmann[3]

This is representative data to illustrate an optimization workflow.

Reaction Mechanism Overview

A clear understanding of the reaction mechanism is crucial for effective troubleshooting.

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The steric hindrance of the o-tolyl group primarily affects the reductive elimination step.

buchwald_hartwig_cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange + HNR'R'' - X⁻ amine_complex L-Pd(II)(Ar)(NHR'R'') ligand_exchange->amine_complex deprotonation Deprotonation amine_complex->deprotonation + Base amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->amido_complex reductive_elimination Reductive Elimination (Rate-limiting for hindered Ar) amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Accounts of chemical research, 37(8), 531–541.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Grokipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Tuin, A. W., et al. (1970). Mechanism of the Ullmann Condensation. I. Kinetic and Thermodynamic Studies. The Journal of Organic Chemistry, 35(6), 2030-2034.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. Retrieved from [Link]

  • Tye, J. W., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Gene Tools, LLC. (2018, September 14). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Retrieved from [Link]

  • Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with 4-(o-Tolyl)morpholine

Welcome to the technical support center for researchers working with 4-(o-Tolyl)morpholine. This guide, structured as a series of frequently asked questions and troubleshooting workflows, is designed to help you navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 4-(o-Tolyl)morpholine. This guide, structured as a series of frequently asked questions and troubleshooting workflows, is designed to help you navigate the unique challenges posed by the steric bulk of the ortho-tolyl group. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic principles to help you optimize your reactions and achieve higher yields.

Frequently Asked Questions (FAQs)
Q1: Why are my reactions with 4-(o-Tolyl)morpholine consistently low-yielding or failing to proceed?

A1: The primary challenge stems from the steric hindrance imposed by the methyl group at the ortho-position of the phenyl ring. This "ortho effect" creates two distinct problems:

  • Steric Shielding: The methyl group physically blocks the nitrogen atom's lone pair of electrons. This obstruction hinders the approach of electrophiles or metal catalysts to the nitrogen, thereby increasing the activation energy required for the reaction to proceed.[1] This is particularly problematic in reactions that require a specific approach trajectory, such as nucleophilic acyl substitution.

  • Electronic Effects & Reduced Basicity: The ortho-methyl group can also disrupt the planarity of the system upon protonation or coordination to a metal. This interference can reduce solvation of the resulting cation, making the nitrogen less basic and less nucleophilic compared to its para or meta isomers.[2][3]

The combination of these factors means that standard reaction conditions often prove insufficient, leading to slow reaction rates and poor conversion.

cluster_0 Steric Hindrance in 4-(o-Tolyl)morpholine cluster_1 reagent Electrophile / Catalyst (E+) approach reagent->approach Optimal Attack Vector (Blocked) molecule clash Steric Clash!

Caption: Steric clash from the o-methyl group obstructs reagent approach.

Q2: My Buchwald-Hartwig amination is failing. How can I optimize the catalyst system for this hindered aniline?

A2: The Buchwald-Hartwig amination is a powerful tool, but its success with sterically hindered substrates like 4-(o-Tolyl)morpholine is highly dependent on the catalyst system.[4][5] The key is to facilitate the rate-limiting reductive elimination step, which is often slow for bulky substrates.[6][7]

Core Strategy: Employ Bulky, Electron-Rich Ligands

Modern biaryl phosphine ligands are essential. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive and less sterically crowded, facilitating both oxidative addition and the crucial C-N bond-forming reductive elimination.[4]

Recommended Ligand Classes:

  • Biaryl Phosphines: These are the gold standard. Ligands like XPhos, RuPhos, and BrettPhos are excellent starting points.[8][9] They possess the necessary bulk to stabilize the active catalyst and accelerate the reaction.

  • Specialized Ligands: For extremely challenging couplings, consider ligands developed specifically for hindered substrates, such as carbazolyl-derived P,N-ligands or biaryl phosphorinanes (e.g., AlisonPhos).[10][11]

Base and Catalyst Selection:

  • Base: Use a strong, non-nucleophilic, and sterically hindered base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice as it promotes high reaction rates.[8][9] Lithium bis(trimethylsilyl)amide (LiHMDS) is a good alternative, especially if base-sensitive functional groups are present.[9]

  • Palladium Source: Use a modern palladium precatalyst (e.g., XPhos Pd G3, BrettPhos Pd G3). These are air-stable and form the active Pd(0) species more reliably and efficiently than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[12]

G Pd0 Pd(0)L OA_Complex Ar-Pd(II)-X(L) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)-Amine(L)]+ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-Amide(L) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination (Often Rate-Limiting for Sterically Hindered Substrates) Product Ar-Amine Amido_Complex->Product BaseH Base-H+ ArX Ar-X Amine Amine-H Base Base

Caption: Buchwald-Hartwig cycle; reductive elimination is the key hurdle.

Q3: What are the best practices for acylating the hindered nitrogen of 4-(o-Tolyl)morpholine?

A3: Direct acylation can be difficult due to the combination of reduced nucleophilicity and steric shielding. If standard conditions (e.g., acyl chloride with triethylamine) fail, consider the following strategies:[8]

  • Activate the Acylating Agent: Convert the acyl chloride or carboxylic acid to a more reactive species. Using an anhydride or a coupling reagent like HATU or HOBt can create a more electrophilic intermediate, lowering the reaction barrier.

  • Use a Stronger, Non-Nucleophilic Base: A hindered base like 2,6-lutidine or a proton sponge can effectively deprotonate the aniline nitrogen (if applicable in a related substrate) or scavenge the HCl byproduct without competing as a nucleophile.[8]

  • Employ a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can accelerate acylation reactions significantly.

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor the reaction closely for any signs of decomposition of starting materials or products.

Troubleshooting & Optimization

For a persistently low-yielding N-arylation reaction, a systematic approach to optimization is required. The following workflow can guide your experimental design.

Troubleshooting_Workflow start Low Yield in N-Arylation? q_ligand Are you using a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos)? start->q_ligand sol_ligand ACTION: Screen a panel of bulky, electron-rich ligands. Start with XPhos or RuPhos. q_ligand->sol_ligand No q_base Is the base NaOtBu or LHMDS? q_ligand->q_base Yes sol_ligand->q_base sol_base ACTION: Switch to NaOtBu. Ensure it is fresh and from a sealed container. q_base->sol_base No q_temp Reaction Temperature? q_base->q_temp Yes sol_base->q_temp sol_temp ACTION: Increase temperature. Try refluxing toluene (110°C) or dioxane (101°C). q_temp->sol_temp < 100 °C q_reagents Are reagents pure? Is the system inert? q_temp->q_reagents > 100 °C sol_temp->q_reagents sol_reagents ACTION: Purify amine. Use a Pd precatalyst. Ensure rigorous inert atmosphere (glovebox or Schlenk line). q_reagents->sol_reagents Unsure success Yield Improved q_reagents->success Yes sol_reagents->success

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 4-(o-Tolyl)morpholine in Aqueous Assays

Welcome to the technical support center for 4-(o-Tolyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(o-Tolyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during in vitro and in vivo aqueous assays. By understanding the physicochemical properties of 4-(o-Tolyl)morpholine and applying systematic formulation strategies, you can ensure accurate and reproducible experimental results.

Understanding the Challenge: Physicochemical Properties of 4-(o-Tolyl)morpholine

4-(o-Tolyl)morpholine is a weakly basic, lipophilic compound. Its morpholine ring provides some polarity, but the tolyl group contributes to its hydrophobic nature, leading to limited aqueous solubility. This inherent low solubility is a common hurdle when transitioning from a concentrated organic stock solution to an aqueous buffer system.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C11H15NO[1]The presence of a hydrocarbon tolyl group increases lipophilicity.
Molecular Weight 177.25 g/mol [1]
Predicted pKa 5.71 ± 0.40[2][3]As a weak base, its solubility is pH-dependent. It will be more soluble in acidic conditions where the morpholine nitrogen is protonated.[4][5]
Predicted XLogP3 1.7[6]A positive LogP value indicates a preference for a non-polar environment over water, signifying low aqueous solubility.
Appearance Yellow to pale yellow oil or solid[1]Can exist as a solid or liquid at room temperature, which can impact handling and initial dissolution.[1]
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-(o-Tolyl)morpholine precipitated when I diluted my DMSO stock into my aqueous buffer. What happened and how can I fix it?

This is a classic case of a compound "crashing out" of solution due to a rapid solvent polarity shift.[7] DMSO is a powerful organic solvent that can dissolve many non-polar compounds, but when this solution is diluted into a highly polar aqueous environment, the compound's solubility limit is often exceeded, leading to precipitation.[8]

Initial Troubleshooting Steps:

  • Modify the Dilution Technique: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent polarity can sometimes prevent immediate precipitation.[7]

  • Pre-warm the Aqueous Buffer: Gently warming your buffer to 37°C can increase the kinetic solubility of the compound. However, be mindful of the thermal stability of your compound and other assay components.[7][8]

  • Reduce the Final Concentration: Your target concentration may simply be too high for the aqueous buffer system. Try lowering the final concentration to see if the compound remains in solution.[7]

Workflow for Dilution-Induced Precipitation:

Caption: Troubleshooting workflow for precipitation upon dilution.

Q2: How does pH affect the solubility of 4-(o-Tolyl)morpholine and what buffer should I use?

As a weak base with a predicted pKa of around 5.71, the solubility of 4-(o-Tolyl)morpholine is highly dependent on pH.[2][3] At a pH below its pKa, the morpholine nitrogen will be protonated, forming a more water-soluble salt.[4][5] Conversely, at a pH above the pKa, the compound will be in its less soluble, free base form.

Recommendations:

  • For stock solution preparation (if not using 100% organic solvent): Consider using a slightly acidic buffer (e.g., pH 4-5) to create a more concentrated, yet still aqueous, stock.

  • For final assay conditions: If your experimental system can tolerate it, a lower pH (e.g., 6.0-6.5) will favor solubility. However, most cell-based assays require a physiological pH of 7.2-7.4. At this pH, you are right at the edge of its solubility limit, and other strategies will likely be necessary.

  • Buffer choice: Be cautious with phosphate buffers, as they can sometimes interact with small molecules and decrease solubility.[7] Consider using buffers like MES or HEPES.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of buffers: Create a set of buffers (e.g., citrate, MES, HEPES, borate) covering a pH range from 4.0 to 9.0.

  • Create supersaturated solutions: Add an excess amount of solid 4-(o-Tolyl)morpholine to a microcentrifuge tube containing each buffer.

  • Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Separate solid from liquid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Sample and quantify: Carefully collect the supernatant and determine the concentration of 4-(o-Tolyl)morpholine using a validated analytical method like HPLC-UV.

  • Plot the data: Plot the measured solubility (in µg/mL or µM) against the corresponding pH.

Q3: I need to use a higher concentration of 4-(o-Tolyl)morpholine. What are my options?

When your required concentration exceeds the intrinsic aqueous solubility, even with pH optimization, you'll need to employ solubility enhancers. The most common strategies involve co-solvents, cyclodextrins, and surfactants.[9]

1. Co-solvents:

Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[10][11]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG-400), and N-methyl-2-pyrrolidone (NMP).[9][11]

  • Considerations:

    • Toxicity: Ensure the final concentration of the co-solvent is tolerated by your cells or experimental system. Always include a vehicle control.[8]

    • Concentration: Typically, co-solvents are used at final concentrations of 1-10%.

2. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 4-(o-Tolyl)morpholine, forming an inclusion complex that is water-soluble.[][13][14]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used in research due to their high water solubility and low toxicity.[][15]

  • Mechanism: The tolyl group of 4-(o-Tolyl)morpholine is likely to be encapsulated within the hydrophobic core of the cyclodextrin.

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Using HP-β-Cyclodextrin

  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous buffer to create a concentrated stock (e.g., 40% w/v).

  • Method A (for solid compound): Add the solid 4-(o-Tolyl)morpholine to the HP-β-CD solution and stir or sonicate until dissolved.

  • Method B (for DMSO stock): Add the DMSO stock of 4-(o-Tolyl)morpholine to the HP-β-CD solution. This can often prevent precipitation upon dilution.

  • Determine the optimal ratio: Experiment with different molar ratios of cyclodextrin to your compound to find the minimum amount needed for solubilization.

3. Surfactants:

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly water-soluble drugs.[16][17]

  • Common Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and poloxamers (e.g., Pluronic® F-68) are non-ionic surfactants commonly used in biological assays due to their relatively low toxicity.[17][18]

  • Considerations:

    • Toxicity: Surfactants can be more disruptive to cell membranes than co-solvents or cyclodextrins. It is crucial to determine the tolerance of your specific cell line.

    • Concentration: Use the lowest effective concentration, typically just above the CMC.

Q4: I've tried everything and still see some precipitation over time. What else can I do?

Delayed precipitation can be due to several factors, including temperature fluctuations or interactions with media components.

Troubleshooting Delayed Precipitation:

  • Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your DMSO stock. Aliquot into single-use vials. Before use, ensure the thawed stock is completely dissolved, gently warming and vortexing if necessary.[8]

  • Use of Serum: If your assay uses cell culture media, proteins in fetal bovine serum (FBS), like albumin, can bind to hydrophobic compounds and help keep them in solution.[8]

  • Prepare Fresh: Prepare the final working solution immediately before use to minimize the time for precipitation to occur.

  • Filtration Warning: Do not simply filter out the precipitate. This will lower the effective concentration of your compound and lead to inaccurate results. The goal is to achieve a true solution.[8]

Summary of Solubilization Strategies
StrategyMechanismProsCons
pH Adjustment Increases the proportion of the more soluble, protonated form.[5]Simple, cost-effective.Limited by the pH tolerance of the assay.
Co-solvents Reduces the polarity of the aqueous solvent system.[11]Effective for many compounds, relatively inexpensive.Potential for cellular toxicity at higher concentrations.[19]
Cyclodextrins Forms a water-soluble inclusion complex.[13]Generally low toxicity, highly effective.[15]Can be more expensive, may interact with other components.
Surfactants Encapsulates the compound in micelles.[17]High solubilizing capacity.Higher potential for cell membrane disruption and toxicity.[18]
Decision-Making Workflow for Solubility Enhancement

G cluster_pH pH Optimization cluster_enhancers Solubility Enhancers start Start: 4-(o-Tolyl)morpholine Solubility Issue q1 Is the final concentration above aqueous solubility limit? start->q1 ph_check Can assay pH be lowered (e.g., to 6.5)? q1->ph_check ph_yes Adjust buffer pH. Monitor for precipitation. ph_check->ph_yes Yes ph_no Maintain physiological pH (7.2-7.4). ph_check->ph_no No enhancer_choice Select an enhancer based on assay type ph_yes->enhancer_choice Still precipitates ph_no->enhancer_choice cosolvent Try Co-solvent (e.g., 1-5% PEG-400) enhancer_choice->cosolvent Initial attempt cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) enhancer_choice->cyclodextrin Low toxicity needed surfactant Try Surfactant (e.g., 0.1% Tween® 80) enhancer_choice->surfactant High concentration needed validation Validate with Vehicle Controls & Assay-Specific Readouts cosolvent->validation cyclodextrin->validation surfactant->validation success Success: Soluble Compound Proceed with Experiment validation->success

Caption: Step-by-step decision workflow for enhancing solubility.

By systematically applying these principles and troubleshooting steps, researchers can overcome the solubility challenges of 4-(o-Tolyl)morpholine and ensure the integrity and reproducibility of their experimental data.

References

  • ISSR. Solubility and pH of amines. [Link]

  • Hoffman Fine Chemicals. CAS 7178-40-7 | 4-(o-Tolyl)morpholine. [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2850. [Link]

  • Li, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Molecules, 27(19), 6407. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 766255, 4-(p-Tolyl)morpholine. [Link]

  • Merck Index. Morpholine. [Link]

  • Gavan, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1696. [Link]

  • Liu, R., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2799-2819. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • PatSnap. Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. (2026). [Link]

  • Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Pearson. Amine Solubility in Organic Solvents. [Link]

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. (2019). [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of synthesized 4-(o-Tolyl)morpholine using HPLC

Title : Validating the Purity of Synthesized 4-(o-Tolyl)morpholine: A Comprehensive HPLC Comparison Guide Introduction 4-(o-Tolyl)morpholine is a critical aryl morpholine intermediate utilized in the synthesis of various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Validating the Purity of Synthesized 4-(o-Tolyl)morpholine: A Comprehensive HPLC Comparison Guide

Introduction 4-(o-Tolyl)morpholine is a critical aryl morpholine intermediate utilized in the synthesis of various pharmaceutical active ingredients and agrochemicals. The synthesis of this compound is frequently achieved via the Buchwald-Hartwig amination, a process that couples o-bromotoluene with morpholine in the presence of a palladium catalyst and sterically hindered phosphine ligands[1].

While this synthetic route is highly efficient, the crude product matrix is inherently complex. It typically contains unreacted hydrophobic o-bromotoluene, highly polar and basic morpholine, and potentially dimerized byproducts or ligand residues. Validating the purity of 4-(o-Tolyl)morpholine requires an analytical method capable of resolving this diverse array of impurities. Because morpholine itself lacks a strong UV chromophore, it historically required derivatization for standard UV detection[2]. However, the introduction of the o-tolyl group provides sufficient UV absorbance, allowing for direct HPLC-UV analysis without derivatization, similar to established methods used for 4-phenylmorpholine[3].

The Causality of Column Selection: C18 vs. Biphenyl vs. Mixed-Mode In chromatographic method development, a protocol must be a self-validating system where the stationary phase is explicitly tailored to the physicochemical properties of the analytes.

  • Standard C18 (Alkyl Phase): C18 columns rely exclusively on hydrophobic (van der Waals) interactions. While excellent for retaining the neutral, hydrophobic o-bromotoluene, they struggle to retain the highly polar and basic morpholine (pKa ~8.3). Under acidic mobile phase conditions, morpholine becomes protonated and often elutes in the void volume, leading to ion suppression and poor quantitation.

  • Biphenyl Phase: Biphenyl columns offer both hydrophobic and π−π interactions. The electron-dense aromatic rings of the stationary phase interact strongly with the π electrons of the o-tolyl group and o-bromotoluene. This provides superior selectivity for resolving structurally similar aromatic impurities compared to a standard C18.

  • Mixed-Mode (Cation-Exchange + Reversed-Phase): Mixed-mode columns incorporate both a hydrophobic alkyl chain and an embedded strong cation-exchange group. This dual-mechanism approach allows the column to retain the basic morpholine via ionic interactions while simultaneously retaining the hydrophobic 4-(o-Tolyl)morpholine and o-bromotoluene via reversed-phase mechanisms[4].

Visualization: Method Development Logic

HPLC_Method_Logic Crude Crude 4-(o-Tolyl)morpholine (Contains basic & neutral impurities) C18_Path Standard C18 Column Hydrophobic Interaction Only Crude->C18_Path Biphenyl_Path Biphenyl Column Hydrophobic + π-π Interactions Crude->Biphenyl_Path Mixed_Path Mixed-Mode Column Reversed-Phase + Cation-Exchange Crude->Mixed_Path C18_Result Poor Morpholine Retention (Elutes in void volume) C18_Path->C18_Result Biphenyl_Result Enhanced Isomer Separation (Good for aromatic impurities) Biphenyl_Path->Biphenyl_Result Mixed_Result Optimal Resolution (Retains both bases & neutrals) Mixed_Path->Mixed_Result

Figure 1: Decision logic for selecting the optimal HPLC stationary phase for aryl morpholine.

Comparative Experimental Data To objectively evaluate these alternatives, a synthetic mixture containing 4-(o-Tolyl)morpholine, unreacted morpholine, and o-bromotoluene was analyzed across three different column chemistries.

Column TypeStationary PhaseMobile Phase (Isocratic)Morpholine RT (min)4-(o-Tolyl)morpholine RT (min)o-Bromotoluene RT (min)Resolution (Product vs. Impurity)
Standard C18 Waters XBridge C18 (150 x 4.6 mm, 5 µm)60:40 Acetonitrile:Water (0.1% TFA)1.2 (Void)6.89.52.1
Biphenyl Restek Raptor Biphenyl (150 x 4.6 mm, 2.7 µm)60:40 Methanol:Water (0.1% Formic Acid)1.57.28.83.5
Mixed-Mode Helix Coresep 100 (150 x 4.6 mm, 5 µm)60:40 Acetonitrile:Water (Ammonium Formate pH 3.0)5.48.54.24.8

Data Interpretation: The Mixed-Mode column provided the most robust separation. By utilizing ammonium formate buffer at pH 3.0, the morpholine is fully ionized and retained via cation exchange, shifting its retention time (RT) from the void volume (1.2 min on C18) to a highly quantifiable 5.4 min. While the Biphenyl column offered excellent peak shape and resolution for the aromatic components, it still struggled to retain the basic morpholine.

Experimental Protocol: Mixed-Mode HPLC Validation The following step-by-step protocol outlines the optimized workflow utilizing a mixed-mode stationary phase to ensure a self-validating analytical system.

Step 1: Sample and Standard Preparation

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and LC-MS grade Water.

  • Standard Stock Solution: Accurately weigh 10 mg of reference standard 4-(o-Tolyl)morpholine and dissolve in 10 mL of diluent (1 mg/mL).

  • Crude Sample Preparation: Dissolve 10 mg of the synthesized crude mixture in 10 mL of diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial to remove any precipitated palladium catalyst residues.

Step 2: HPLC System Setup

  • Instrument: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Mixed-Mode Cation-Exchange (e.g., Coresep 100, 150 x 4.6 mm, 5 µm)[4].

  • Column Temperature: Maintained at 30°C to ensure reproducible retention times and minimize backpressure.

  • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The acidic pH ensures the ionization of the basic morpholine nitrogen for cation-exchange retention).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (primary for 4-(o-Tolyl)morpholine and o-bromotoluene) and 210 nm (secondary for morpholine detection).

Step 3: Gradient Elution Program A gradient is employed to elute the strongly retained basic impurities while maintaining sharp peak shapes for the hydrophobic components.

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)

  • 2.0 - 8.0 min: Linear ramp from 20% B to 80% B

  • 8.0 - 10.0 min: Hold at 80% B (Column wash)

  • 10.0 - 10.1 min: Return to 20% B

  • 10.1 - 15.0 min: Re-equilibration at 20% B

Step 4: System Suitability Testing (SST) Before analyzing the crude synthesis batch, inject the Standard Stock Solution six consecutive times to validate the system's readiness.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the 4-(o-Tolyl)morpholine peak area must be 2.0%.

    • Tailing factor (Tf) must be 1.5.

    • Resolution (Rs) between 4-(o-Tolyl)morpholine and the closest eluting impurity must be 2.0.

Conclusion Validating the purity of synthesized 4-(o-Tolyl)morpholine requires moving beyond standard C18 chromatography. Because the crude matrix contains a highly polar base (morpholine) alongside hydrophobic aromatics, a mixed-mode cation-exchange column provides the most comprehensive analytical system. By understanding the causality between analyte pKa, hydrophobicity, and stationary phase chemistry, researchers can ensure accurate impurity profiling and downstream success in drug development.

References

  • Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. The Journal of Organic Chemistry - ACS Publications.[Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography.[Link]

Comparative

The Strategic Choice in Scaffolding: A Comparative Guide to 4-(o-Tolyl)morpholine and Piperazine Analogs in Drug Design

In the intricate world of drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the plethora of heterocyclic system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the plethora of heterocyclic systems, morpholine and piperazine rings are recurrent motifs, valued for their ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of 4-(o-Tolyl)morpholine and its piperazine analog counterparts, offering experimental insights and strategic considerations for researchers in the field.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold found in over 100 FDA-approved drugs.[3][4] Its utility stems from its synthetic tractability, basicity, and capacity to modulate pharmacokinetic and pharmacodynamic profiles. Conversely, the morpholine ring, where one nitrogen of the piperazine is replaced by an oxygen atom, offers a nuanced alternative. This substitution reduces basicity and can enhance metabolic stability and solubility, making it an attractive bioisosteric replacement for piperazine in many contexts.[5][6] The specific focus of this guide, 4-(o-Tolyl)morpholine, introduces an additional layer of complexity and potential advantage through its ortho-tolyl substituent, influencing conformation and target interactions.

Physicochemical and Pharmacokinetic Landscape: A Tale of Two Rings

The fundamental difference between the morpholine and piperazine cores lies in the substitution of a nitrogen atom for an oxygen atom. This seemingly minor change has significant repercussions for the molecule's properties.

Basicity (pKa): Piperazine is a di-basic amine, with pKa values that can be modulated by substitution. This basicity can be crucial for target engagement, particularly with acidic residues in a binding pocket, but can also lead to off-target effects and liabilities such as hERG channel inhibition. Morpholine, with its single, less basic nitrogen (pKa ≈ 8.7), generally offers a more favorable profile in this regard, reducing the likelihood of such interactions.[5][6]

Lipophilicity (LogP): The introduction of an oxygen atom in the morpholine ring generally leads to a decrease in lipophilicity compared to the corresponding piperazine analog. This can be advantageous for improving aqueous solubility and reducing metabolic clearance. However, the o-tolyl group in 4-(o-Tolyl)morpholine increases its lipophilicity (XLogP3 of 1.7 for the p-tolyl isomer), which must be carefully balanced against the desired overall properties of the drug candidate.[7]

Metabolic Stability: Piperazine rings can be susceptible to metabolic bioactivation, particularly through hydroxylation at the α-carbon to the tertiary nitrogen atoms, which can lead to the formation of reactive intermediates.[8] While this is not always a liability and depends on the surrounding chemical environment, the morpholine ring is often considered to have a better metabolic profile.[9] The oxygen atom in morpholine can direct metabolism towards less reactive pathways, and the ring itself can be cleaved by enzymes like CYP3A4 into non-toxic metabolites.[5][9]

Solubility and Permeability: The morpholine moiety is known to enhance the aqueous solubility of molecules.[5][10] This is a critical factor for oral bioavailability. Both piperazine and morpholine scaffolds can be utilized to fine-tune the balance between solubility and permeability, which is essential for a drug to be absorbed and reach its target.[11]

The following table summarizes the key physicochemical differences:

Property4-(o-Tolyl)morpholine (and morpholines in general)Piperazine AnalogsRationale and Implication in Drug Design
Basicity (pKa) Lower (weakly basic)Higher (di-basic)Reduced risk of hERG liability and other off-target effects associated with high basicity.
Lipophilicity (LogP) Generally lower, but influenced by substituents like the o-tolyl group.Generally higher.Can be modulated to optimize solubility and permeability.
Metabolic Stability Often more stable; can undergo cleavage to non-toxic metabolites.Can be prone to bioactivation depending on the substitution pattern.Potentially improved safety profile and longer half-life for morpholine-containing compounds.
Aqueous Solubility Generally enhanced.Can be modulated; often used to improve solubility.Favorable for oral drug formulations.
Hydrogen Bonding Oxygen acts as a hydrogen bond acceptor.Both nitrogens can act as hydrogen bond acceptors or donors (if protonated).Influences target binding and physicochemical properties.

The Deciding Factor: A Structured Approach to Scaffold Selection

The choice between a 4-(o-Tolyl)morpholine and a piperazine analog is not arbitrary but a data-driven decision. A systematic evaluation of both scaffolds in the context of the specific drug discovery program is paramount. This involves a cascade of in vitro assays to compare their performance head-to-head.

Experimental Workflow for Scaffold Comparison

The following workflow provides a robust framework for comparing these two scaffolds:

Caption: A streamlined workflow for the comparative evaluation of 4-(o-Tolyl)morpholine and piperazine analogs in early drug discovery.

Key Experimental Protocols for Comparative Analysis

To ensure a rigorous and objective comparison, the following detailed experimental protocols are recommended.

Target Engagement Assays

Demonstrating that a compound interacts with its intended target in a cellular context is a critical early step.[12][13]

Protocol: Cellular Thermal Shift Assay (CETSA)

This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[14]

  • Cell Culture and Treatment:

    • Culture the target-expressing cell line to 70-80% confluency.

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension and treat with a range of concentrations of the 4-(o-Tolyl)morpholine and piperazine analog (typically 0.1 to 100 µM) and a vehicle control.

    • Incubate at 37°C for a predetermined time (e.g., 1 hour) to allow for cell penetration and target binding.

  • Heat Shock:

    • Heat the treated cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, folded proteins.

    • Quantify the amount of soluble target protein in each sample using a method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each compound concentration.

    • Determine the melting temperature (Tm) for each condition.

    • A significant increase in Tm in the presence of a compound indicates target engagement. Compare the thermal shifts induced by the 4-(o-Tolyl)morpholine and piperazine analogs.

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

Early assessment of ADME properties is crucial to avoid late-stage attrition of drug candidates.[15][16]

Protocol: Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[17]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-generating system in a suitable buffer.

    • Pre-incubate the mixture at 37°C.

  • Compound Incubation:

    • Add the 4-(o-Tolyl)morpholine or piperazine analog (at a final concentration of, for example, 1 µM) to the pre-warmed reaction mixture to initiate the reaction.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

    • Compare the metabolic stability of the two analogs. A longer half-life indicates greater stability.

Cytotoxicity Assays

Assessing a compound's potential to cause cell death is a fundamental part of early safety profiling.[18]

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[19]

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the 4-(o-Tolyl)morpholine and piperazine analogs (e.g., from 0.1 to 100 µM) and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

    • A higher IC50 value indicates lower cytotoxicity.

Structure-Activity Relationship (SAR) and the Role of the o-Tolyl Group

The introduction of the o-tolyl group on the morpholine nitrogen is a deliberate design choice that can significantly impact the molecule's properties.

Caption: Key contributions of the o-tolyl group in 4-(o-Tolyl)morpholine to its molecular properties.

The ortho-methyl group can induce a conformational bias in the tolyl ring relative to the morpholine ring. This can be advantageous for "locking" the molecule into a bioactive conformation, potentially increasing potency and selectivity. Furthermore, the aromatic ring provides an opportunity for π-stacking interactions with aromatic residues in the target's binding site, which can be a powerful driver of affinity.

Conclusion and Future Perspectives

The decision to employ a 4-(o-Tolyl)morpholine scaffold over a piperazine analog is a multifaceted one that must be guided by empirical data. While piperazine remains a workhorse in medicinal chemistry, the nuanced properties of morpholine, particularly its favorable metabolic profile and reduced basicity, make it an increasingly attractive alternative. The addition of the o-tolyl group provides a further handle for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

By implementing a rigorous comparative workflow as outlined in this guide, drug discovery teams can make informed decisions, leading to the selection of scaffolds with a higher probability of success in the clinic. The continued exploration of such subtle but impactful bioisosteric replacements will undoubtedly remain a cornerstone of innovative drug design.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). In vitro ADME. Retrieved from [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(24), 7135–7199. [Link]

  • Kumar, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. [Link]

  • Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 989-1001. [Link]

  • Synergy Discovery. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 568–572. [Link]

  • Lebraud, H. (2019). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Spring 2019 National Meeting & Exposition. [Link]

  • Singh, A., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Journal of Controlled Release. [Link]

  • El-Kersh, D. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Amino Acids, 55(3), 435-449. [Link]

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1). [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • Gechijian, L. N., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 581-592. [Link]

  • ResearchGate. (n.d.). Selected examples of drugs containing morpholine core. Retrieved from [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4313–4337. [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4313–4337. [Link]

  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]

  • Al-Japairai, K. A. S., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. BioMed Research International. [Link]

  • Wang, Z., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of chemical information and modeling, 60(4), 1874–1885. [Link]

  • Kumar, R., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. ChemistrySelect, 9(1). [Link]

  • Anand, J. S., et al. (2019). Piperazine derivatives as dangerous abused compounds. Przeglad lekarski, 76(11), 609–614. [Link]

  • Meyers, J., et al. (2024). Practically significant method comparison protocols for machine learning in small molecule drug discovery. ChemRxiv. [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 5-16. [Link]

  • Meyers, J., et al. (2025). Practically Significant Method Comparison Protocols for Machine Learning in Small Molecule Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Kumar, V., et al. (2015). Piperazine and morpholine: Synthetic and medicinal chemistry perspective. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 705. [Link]

  • Tran, T. M., et al. (2024). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic letters, 19(3), 606–609. [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • Li, S. (2012). Small Molecule Formulation Screening Strategies in Drug Discovery. In Methods in Molecular Biology (Vol. 857, pp. 317-326). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 766255, 4-(p-Tolyl)morpholine. Retrieved from [Link]

  • LookChem. (n.d.). Morpholines database - synthesis, physical properties. Retrieved from [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 4-(o-Tolyl)morpholine Derivatives Against Standard Kinase Inhibitors

This guide provides a comprehensive framework for the preclinical benchmarking of novel kinase inhibitors, using 4-(o-Tolyl)morpholine derivatives as a representative case study. We will delve into the rationale behind e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel kinase inhibitors, using 4-(o-Tolyl)morpholine derivatives as a representative case study. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and interpret comparative data against established standards. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase-targeted therapeutics.

Introduction: The Kinase Target Landscape and the Role of Privileged Scaffolds

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas.

Within the vast chemical space explored for kinase inhibition, certain molecular scaffolds appear with remarkable frequency due to their inherent ability to interact with the conserved ATP-binding site of kinases. The morpholine ring is one such "privileged scaffold."[1][2] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor to interact with the kinase hinge region.[2][3] When combined with aryl groups, such as a tolyl moiety, these derivatives can be optimized for potent and selective inhibition.

This guide establishes a systematic approach to benchmark a novel chemical series, represented by a hypothetical 4-(o-Tolyl)morpholine Derivative (Compound T) , against a well-characterized, clinically relevant standard, BIRB 796 (Doramapimod) . BIRB 796 is a potent p38α MAP kinase inhibitor that notably contains a morpholine ethoxy group and a p-tolyl ring, making it an excellent comparator for understanding the structure-activity relationships (SAR) of our target compound class.[3][4]

The "Why": Rationale for a Multi-Faceted Benchmarking Strategy

A single data point, such as a potent IC₅₀ value, is insufficient to advance a compound. A robust benchmarking strategy must be a self-validating system, interrogating a compound's properties from multiple angles to build a compelling case for its therapeutic potential. Our experimental framework is built on three pillars:

  • Potency: How strongly does the compound inhibit the primary target kinase? This is the fundamental measure of activity, typically determined through in vitro enzymatic assays.

  • Selectivity: Does the compound inhibit only the intended target, or does it have off-target effects on other kinases? Poor selectivity can lead to unexpected toxicities. This is assessed using broad kinase screening panels.

  • Cellular Activity & Target Engagement: Does the compound effectively engage and inhibit the target within a living cell, leading to the desired downstream biological effect? This confirms that the compound can cross the cell membrane and is not neutralized by cellular components. For a p38α inhibitor, this is often measured by its ability to block the production of pro-inflammatory cytokines like TNF-α.[3][4][5]

This multi-pillar approach ensures that we are not just identifying potent molecules, but molecules with a viable therapeutic profile.

G cluster_0 Benchmarking Workflow cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation cluster_3 Data Analysis & Decision Compound Test Compound (e.g., 4-(o-Tolyl)morpholine Deriv.) Assay Primary Kinase Assay (e.g., p38α ADP-Glo) Compound->Assay Standard Standard Inhibitor (e.g., BIRB 796) Standard->Assay Panel Kinase Selectivity Panel (>100 Kinases) Assay->Panel Confirm Potency & Assess Specificity CellAssay Cell-Based Assay (e.g., LPS-stimulated TNF-α release) Panel->CellAssay Tox Cytotoxicity Assay (e.g., MTT / CellTiter-Glo) CellAssay->Tox Validate On-Target Effect & Rule Out General Toxicity Analysis Compare IC50 & Selectivity Profile (Compound vs. Standard) Tox->Analysis GoNoGo Go/No-Go Decision for In Vivo Studies Analysis->GoNoGo

Caption: High-level workflow for benchmarking novel kinase inhibitors.

Experimental Protocols: A Step-by-Step Guide

Here we provide detailed, self-validating protocols for the core assays required to benchmark our 4-(o-Tolyl)morpholine derivative.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive and robust method for determining inhibitor potency (IC₅₀).

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used by luciferase to generate a luminescent signal directly proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound T and BIRB 796 in 100% DMSO.

    • Perform a serial dilution series in DMSO to create concentrations ranging from 10 mM to 100 nM.

    • Further dilute this series 1:100 in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to create the final 10X working compound solutions.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of 10X compound solution to the appropriate wells.

    • For controls, add 2.5 µL of 1% DMSO in kinase buffer to "Maximum Activity" (0% inhibition) and "No Kinase" (100% inhibition) wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing recombinant p38α enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in kinase buffer.

    • Add 5 µL of this solution to all wells except the "No Kinase" control. Add 5 µL of buffer with substrate only to these wells.

    • Prepare a 2X ATP solution. The concentration should be at the Michaelis-Menten constant (Km) for ATP for the specific kinase batch to ensure accurate IC₅₀ determination.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (Following Manufacturer's Protocol for ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "Maximum Activity" and "No Kinase" controls.

    • Plot the normalized percent inhibition against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement - TNF-α Release Assay

This assay measures the ability of an inhibitor to block the p38α signaling pathway in a relevant cellular context, specifically by preventing the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated monocytes.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human monocytic cells (e.g., THP-1) according to standard protocols.

    • Differentiate the cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh media.

  • Compound Treatment:

    • Seed the differentiated THP-1 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of Compound T or BIRB 796 (prepared in cell culture media, final DMSO concentration <0.1%) for 1 hour. Include a vehicle control (DMSO only).

  • Cell Stimulation:

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the "Unstimulated" control.

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • TNF-α Quantification (ELISA):

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted TNF-α.

    • Quantify the amount of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample.

    • Normalize the data to the LPS-stimulated vehicle control (0% inhibition) and the unstimulated control (100% inhibition).

    • Plot the percent inhibition of TNF-α release against the logarithm of inhibitor concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

The data gathered from the assays should be compiled into a clear, comparative format.

Table 1: Comparative Benchmarking Data

ParameterCompound T (Hypothetical Data)BIRB 796 (Reference)Interpretation
p38α IC₅₀ (nM) 15 nM10 nMCompound T is a potent p38α inhibitor, comparable to the standard.
PI3Kα IC₅₀ (nM) >10,000 nM>10,000 nMBoth compounds show high selectivity against the PI3K off-target.
mTOR IC₅₀ (nM) 8,500 nM9,200 nMBoth compounds are highly selective against the mTOR off-target.
Cellular TNF-α IC₅₀ (nM) 120 nM95 nMBoth compounds effectively engage the target in a cellular context.
Interpreting the Structure-Activity Relationship (SAR)

The primary structural difference between our hypothetical Compound T and the standard BIRB 796 is the position of the methyl group on the tolyl ring (ortho vs. para).

  • Potency: The slightly higher IC₅₀ of Compound T (15 nM vs. 10 nM) could suggest that the ortho-methyl group introduces a minor steric clash within the hydrophobic pocket of the p38α ATP-binding site. In contrast, the para-methyl of BIRB 796 is known to fit optimally into this pocket.[3][4]

  • Selectivity: The high selectivity against other kinases like PI3K and mTOR is maintained. This indicates that the core morpholine and pyrazole-urea scaffolds are the primary drivers of the kinase family selectivity, and the tolyl ring position plays a more subtle role in optimizing affinity for the primary target.[6][7]

  • Cellular Activity: The cellular IC₅₀ values are higher than the enzymatic IC₅₀ values for both compounds, which is expected due to factors like cell membrane permeability and potential protein binding. The relative potency is maintained, confirming that the ortho-tolyl modification does not significantly impair the compound's ability to function in a complex biological environment.

Visualizing the Biological Context: The p38 MAP Kinase Pathway

Understanding the pathway in which the target operates is crucial for interpreting cellular data. The diagram below illustrates the p38 MAP kinase signaling cascade, which is activated by cellular stress and inflammatory signals, leading to the production of TNF-α.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stress Cellular Stress (e.g., UV, Osmotic Shock) MKK MKK3 / MKK6 (MAPKK) Stress->MKK LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 TLR4->MKK via MyD88/TRAF6 p38 p38α MAP Kinase MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation ATF2 ATF2 (Transcription Factor) MK2->ATF2 Activation TNF_Gene TNF-α Gene Transcription ATF2->TNF_Gene TNF_Release TNF-α Protein Synthesis & Release TNF_Gene->TNF_Release Inhibitor Compound T or BIRB 796 (ATP-Competitive Inhibitor) Inhibitor->p38 Inhibition

Caption: Simplified p38 MAP Kinase signaling pathway.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking novel 4-(o-Tolyl)morpholine kinase inhibitors against an established standard. By integrating in vitro potency assays, broad selectivity profiling, and relevant cell-based functional assays, researchers can build a comprehensive understanding of a compound's therapeutic potential. The structure-activity relationship insights gained from comparing closely related analogs, such as the ortho and para-tolyl derivatives discussed, are invaluable for guiding future medicinal chemistry efforts to optimize potency and selectivity, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Pargellis, C. et al. (2003). Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86. [Link]

  • Regan, J. et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86. [Link]

  • Pardeshi, P. et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]

  • Norman, P. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Expert Opinion on Therapeutic Patents, 18(8), 933-937. [Link]

  • Venkatesan, A. M. et al. (2010). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 53(6), 2636-2645. [Link]

  • Parmbila, S. K. et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]

  • Hayakawa, M. et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]

  • St. Jean, D. J. et al. (2024). Discovery of potent and selective oxindole inhibitors of Tousled-like kinase 2 (TLK2). European Journal of Medicinal Chemistry, 270, 116314. [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

  • Ali, I. et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1084. [Link]

  • Jain, A. & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Li, Y. et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12646-12664. [Link]

  • Chagraoui, A. et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Heliyon, 11(9), e30045. [Link]

  • El-Damasy, D. A. et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2201. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.